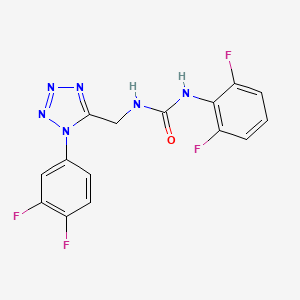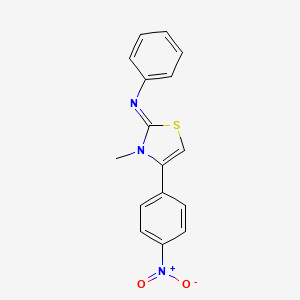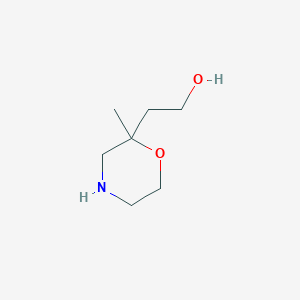![molecular formula C18H17F2N3O2S2 B2475145 2-{[3-(butan-2-il)-4-oxo-3,4-dihidrotieno[3,2-d]pirimidin-2-il]sulfanil}-N-(2,4-difluorofenil)acetamida CAS No. 1326899-21-1](/img/structure/B2475145.png)
2-{[3-(butan-2-il)-4-oxo-3,4-dihidrotieno[3,2-d]pirimidin-2-il]sulfanil}-N-(2,4-difluorofenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a synthetic compound known for its diverse applications in scientific research. This compound contains thieno[3,2-d]pyrimidin structure, making it of interest due to its unique chemical and biological properties.
Aplicaciones Científicas De Investigación
This compound finds extensive applications in various fields due to its unique structure:
Chemistry: : Used as an intermediate in synthetic organic chemistry for developing new materials and catalysts.
Biology: : Serves as a molecular probe or ligand in studying biological systems, particularly in enzyme inhibition and receptor binding studies.
Industry: : Used in the development of specialty chemicals and materials with specific properties, such as polymers or coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
To synthesize this compound, one common method involves the cyclization of suitable thieno and pyrimidine derivatives. The synthesis typically begins with the preparation of the thieno[3,2-d]pyrimidin nucleus, followed by the introduction of the butan-2-yl and sulfanyl groups. This process often involves multi-step reactions such as condensation, cyclization, and substitution under controlled temperature and pressure conditions.
Industrial Production Methods:
On an industrial scale, the synthesis might be streamlined through optimizing reaction conditions, utilizing high-throughput screening of catalysts, and scaling up reaction volumes. The exact conditions and methods vary based on efficiency, yield optimization, and cost-effectiveness considerations.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : This compound may undergo oxidation reactions, potentially forming sulfoxide or sulfone derivatives under suitable oxidizing agents like hydrogen peroxide.
Reduction: : It can be reduced to yield various alcohols or amines depending on the reaction conditions and reducing agents employed, like sodium borohydride.
Substitution: : Halogenation and nitration reactions can occur, especially in aromatic rings within the molecule, facilitated by reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Bromine, chlorine, nitric acid under acidic or basic conditions.
Major Products:
Major products from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives on the aromatic ring.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The thieno[3,2-d]pyrimidin scaffold enables it to fit into active sites, potentially inhibiting enzyme activity or altering receptor function. The difluorophenyl group enhances binding affinity and specificity, while the sulfanyl and acetamide groups may influence solubility and overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Compared to other thieno[3,2-d]pyrimidin derivatives, this compound stands out due to its unique combination of functional groups:
Similar Compounds: : Examples include 2-{[3-(methyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-acetamide, 2-{[3-(ethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(phenyl)acetamide.
Uniqueness: : The presence of both difluorophenyl and butan-2-yl groups confers enhanced binding affinity and specificity, making it a valuable compound for targeted applications.
Propiedades
IUPAC Name |
2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2S2/c1-3-10(2)23-17(25)16-14(6-7-26-16)22-18(23)27-9-15(24)21-13-5-4-11(19)8-12(13)20/h4-8,10H,3,9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCLJFCKDJWNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,5-dimethyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide](/img/structure/B2475062.png)
![2-bromo-5-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2475063.png)
![Spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylic acid;hydrochloride](/img/structure/B2475066.png)


![Benzo[d][1,3]dioxol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2475073.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2475074.png)
![3-(3,5-dimethylphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2475076.png)



![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2475082.png)


